REACTION_CXSMILES
|
[C:1]([N:4]1[CH2:9][CH2:8][N:7]([CH2:10][CH2:11][O:12][C:13]2[CH:18]=[CH:17][C:16]([CH:19]3[CH2:24][CH2:23][N:22]([C:25]4[CH:26]=[CH:27][C:28]5[N:29]([C:31]([C:34]([F:37])([F:36])[F:35])=[N:32][N:33]=5)[N:30]=4)[CH2:21][CH2:20]3)=[CH:15][CH:14]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2]>[Pd].CO>[C:1]([N:4]1[CH2:5][CH2:6][N:7]([CH2:10][CH2:11][O:12][C:13]2[CH:14]=[CH:15][C:16]([CH:19]3[CH2:20][CH2:21][N:22]([C:25]4[CH2:26][CH2:27][C:28]5[N:29]([C:31]([C:34]([F:35])([F:36])[F:37])=[N:32][N:33]=5)[N:30]=4)[CH2:23][CH2:24]3)=[CH:17][CH:18]=2)[CH2:8][CH2:9]1)(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
6-[4-[4-[2-(4-acetylpiperazin-1-yl)ethoxy]phenyl]piperidin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCN(CC1)CCOC1=CC=C(C=C1)C1CCN(CC1)C=1C=CC=2N(N1)C(=NN2)C(F)(F)F
|
Name
|
|
Quantity
|
375 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 50° C.
|
Type
|
CUSTOM
|
Details
|
for 10.0 h
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
the catalyst removed by filtration
|
Type
|
FILTRATION
|
Details
|
Filtered cake
|
Type
|
WASH
|
Details
|
was washed with methanol
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
DISTILLATION
|
Details
|
the residue was azeotropically distilled
|
Type
|
CUSTOM
|
Details
|
at 40° C.
|
Type
|
ADDITION
|
Details
|
addition of tert-butylmethylether (MTBE, 375.0 mL) to the reaction mass
|
Type
|
CUSTOM
|
Details
|
resulted in solid material, which
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with MTBE (50.0 mL)
|
Type
|
CUSTOM
|
Details
|
The material was dried under reduced pressure with nitrogen gas
|
Type
|
CUSTOM
|
Details
|
bleed at 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CCN(CC1)CCOC1=CC=C(C=C1)C1CCN(CC1)C=1CCC=2N(N1)C(=NN2)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.3 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |